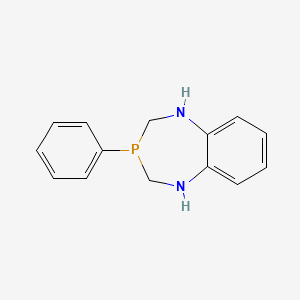![molecular formula C13H16OS B12900046 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane CAS No. 192431-56-4](/img/structure/B12900046.png)
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylene-4-(phenethylthio)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran is a heterocyclic compound containing an oxygen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-4-(phenethylthio)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with phenethylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-Methylene-4-(phenethylthio)tetrahydrofuran may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield of the product. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylene-4-(phenethylthio)tetrahydrofuran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydrofuran derivatives with reduced sulfur functionalities.
Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, amines, and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrahydrofuran derivatives.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties, although further research is needed to explore these possibilities.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: 3-Methylene-4-(phenethylthio)tetrahydrofuran can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylene-4-(phenethylthio)tetrahydrofuran is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the phenethylthio group may allow the compound to interact with sulfur-containing enzymes or proteins, potentially leading to inhibition or modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved in the compound’s effects.
Comparación Con Compuestos Similares
3-Methylene-4-(phenethylthio)tetrahydrofuran can be compared with other similar compounds, such as tetrahydro-4H-thiopyran-4-ones and tetrahydrofuran-2,3,4,5-tetracarboxylato complexes.
Tetrahydro-4H-thiopyran-4-ones:
Tetrahydrofuran-2,3,4,5-tetracarboxylato complexes:
The uniqueness of 3-Methylene-4-(phenethylthio)tetrahydrofuran lies in its specific structure, which combines a tetrahydrofuran ring with a methylene and phenethylthio group, providing it with distinct chemical and physical properties.
Propiedades
Número CAS |
192431-56-4 |
|---|---|
Fórmula molecular |
C13H16OS |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
3-methylidene-4-(2-phenylethylsulfanyl)oxolane |
InChI |
InChI=1S/C13H16OS/c1-11-9-14-10-13(11)15-8-7-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 |
Clave InChI |
IACIZOAWWUXWRQ-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCC1SCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
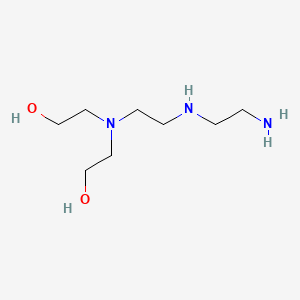
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)
![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
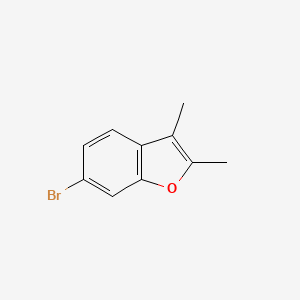
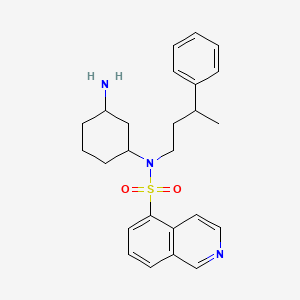
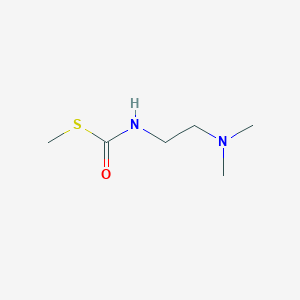
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
